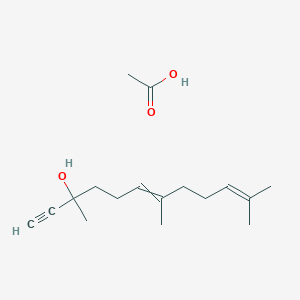
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of nerolidol and is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol typically involves the use of geranylacetone and acetylene as starting materials . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol include:
Nerolidol: A naturally occurring sesquiterpene alcohol with similar structural features.
Farnesol: Another sesquiterpene alcohol with similar biological activities.
Geraniol: A monoterpenoid alcohol with similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diene, an alkyne, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
17958-06-4 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
acetic acid;3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3;1-2(3)4/h1,9,11,16H,7-8,10,12H2,2-5H3;1H3,(H,3,4) |
Clave InChI |
XSUPBLGEOKDKKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C#C)O)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
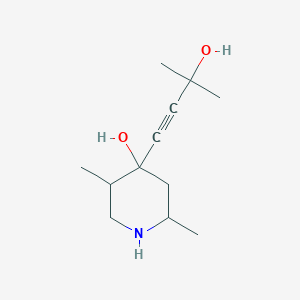

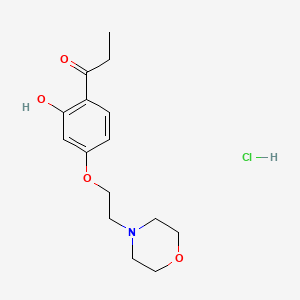
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
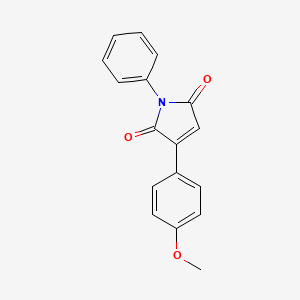
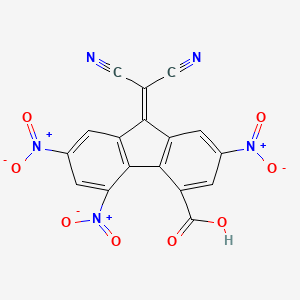
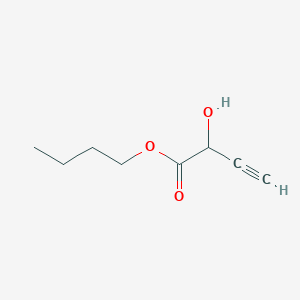
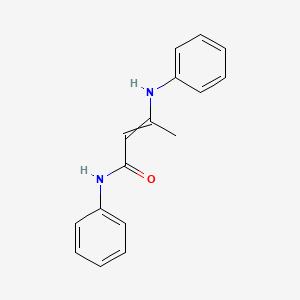
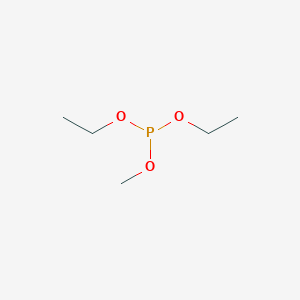

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
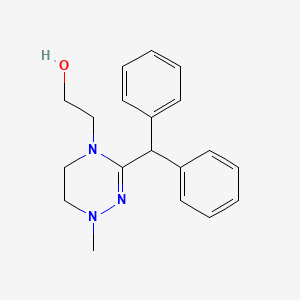
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
